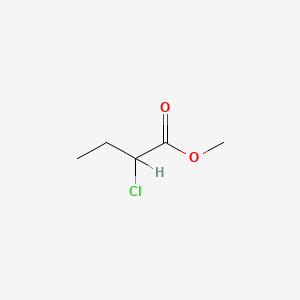

Methyl 2-chlorobutanoate

Description

Significance in Organic Synthesis and Pharmaceutical Chemistry Research

Role as a Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

The chirality of Methyl 2-chlorobutanoate is a key feature that underpins its significance in pharmaceutical research. The biological activity of many drugs is highly dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance.

(S)-Methyl 2-chlorobutanoate stands out as a crucial chiral building block in the synthesis of the widely used antiepileptic drug, Levetiracetam. researchgate.netresearchgate.net The synthesis of Levetiracetam requires the specific (S)-enantiomer to achieve its therapeutic effect. researchgate.net The production of enantiopure (S)-Methyl 2-chlorobutanoate is therefore a critical step in the manufacturing process of this important medication.

The primary method for obtaining the desired enantiomer is through the enzymatic kinetic resolution of racemic this compound. This process often utilizes lipases, such as those from Acinetobacter sp., which selectively hydrolyze one enantiomer, leaving the other, desired enantiomer in high enantiomeric excess. researchgate.net Research has demonstrated that under optimized conditions, this biocatalytic method can achieve an enantiomeric excess of over 95% for (S)-Methyl 2-chlorobutanoate, with yields exceeding 86%. researchgate.net This "green chemistry" approach is highly valued for its efficiency and environmental friendliness compared to traditional chemical resolution methods. researchgate.net

| Parameter | Optimal Value | Impact on Yield/Enantiomeric Excess |

| Substrate Concentration | 6% (w/v) | Maximizes enzymatic activity |

| pH | 7.0–8.0 | Maintains lipase (B570770) stability |

| Temperature | 25–30°C | Balances reaction rate and selectivity |

This interactive table summarizes the optimized parameters for the biocatalytic resolution of racemic this compound.

While the synthesis of Levetiracetam is the most prominent example, the potential of this compound as a chiral precursor extends to other APIs. Its structural motif can be found in various biologically active molecules, and its reactive nature allows for its incorporation into diverse molecular scaffolds.

Applications in Medicinal Chemistry Research and Drug Design

Beyond its role as a building block for existing drugs, this compound and its derivatives are subjects of interest in medicinal chemistry research and drug design. The compound's structure serves as a starting point for the synthesis of novel molecules with potential therapeutic activities.

One area of exploration is in the synthesis of fused azole-pyrimidine derivatives. A patent has described the use of this compound in the preparation of these compounds, which are investigated for their potential in treating various diseases. The reactivity of the α-chloro ester allows for the construction of the heterocyclic core of these molecules.

Furthermore, research has indicated that this compound itself may possess biological activity. smolecule.com Studies have shown its interaction with enzymes, particularly its hydrolysis by lipases, which suggests potential for further investigation into its biological effects. smolecule.com There are also indications that it may inhibit the production of gamma-aminobutyric acid (GABA) in cardiac cells, a neurotransmitter crucial for muscle contractions. biosynth.com While this research is preliminary, it opens avenues for exploring the direct therapeutic potential of this compound and its analogs.

The design of novel bioactive compounds often involves the strategic placement of functional groups to interact with biological targets. The chloro and ester groups of this compound offer handles for chemical modification, allowing medicinal chemists to systematically alter the molecule's structure to optimize its pharmacological properties. For instance, the chlorine atom can be displaced by various nucleophiles to introduce different functionalities, potentially leading to the discovery of new drug candidates.

Overview of Research Trajectories and Future Perspectives for the Chemical Compound

The future of research involving this compound appears to be heading in several exciting directions, driven by the dual needs for more efficient and sustainable synthetic methods and the continuous search for novel therapeutic agents.

A dominant and promising research trajectory is the continued development and optimization of biocatalytic processes for the synthesis of enantiopure this compound. researchgate.net The use of enzymes, particularly immobilized lipases, offers a green and highly selective alternative to traditional chemical methods. researchgate.net Future research will likely focus on discovering new and more robust enzymes, improving reaction conditions to enhance yield and enantioselectivity, and developing continuous flow processes for large-scale industrial production.

Another key area of future research will be the expansion of the synthetic utility of this compound. This includes its use as a building block for a wider range of APIs beyond Levetiracetam. As our understanding of diseases at the molecular level grows, there will be an increasing demand for novel and complex chiral molecules, and this compound is well-positioned to be a valuable starting material in these endeavors.

Furthermore, there is potential for exploring the applications of this compound in materials science. The reactivity of its functional groups could be harnessed to incorporate it into polymers or other materials, potentially imparting unique properties. For example, its chirality could be used to create chiral polymers with specific optical or recognition properties.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-4(6)5(7)8-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQQXAOBIZQEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949346 | |

| Record name | Methyl 2-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26464-32-4 | |

| Record name | Butanoic acid, 2-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026464324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Chlorobutanoate and Its Derivatives

Chemoenzymatic and Biocatalytic Synthetic Approaches

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral intermediates. researchgate.netacs.org These approaches leverage the high enantio-, regio-, and chemoselectivity of enzymes, often under mild reaction conditions, which can circumvent issues like isomerization and racemization sometimes seen in traditional chemical routes. researchgate.net The use of biocatalysts is particularly prominent in the production of single enantiomers of drug intermediates, where chirality is critical for efficacy and safety. acs.org

Enantioselective Synthesis via Biocatalysis

Biocatalysis provides a green and efficient pathway for producing enantiopure methyl 2-chlorobutanoate. smolecule.com This is often achieved through the enzymatic resolution of a racemic mixture, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two. smolecule.commdpi-res.com Lipases are a class of enzymes widely used for this purpose due to their ability to catalyze stereoselective hydrolysis or acylation of racemic starting materials. researchgate.netsmolecule.com

The success of a biocatalytic resolution hinges on the selection of a suitable enzyme. Screening various microorganisms and their enzymes is a critical first step.

Acinetobacter sp. lipase (B570770): A lipase-producing strain, Acinetobacter sp. zjutfet-1, was identified from soil samples and demonstrated high catalytic activity and stereoselectivity for the hydrolysis of racemic this compound. nih.govresearchgate.net This enzyme shows a preference for the (S)-enantiomer, making it valuable for the synthesis of (S)-methyl 2-chlorobutanoate, a key intermediate for the antiepileptic drug levetiracetam. smolecule.comnih.govresearchgate.net

Candida antarctica lipase B (CALB): CALB is a widely used and commercially available lipase, often in an immobilized form such as Novozym 435. mdpi-res.comgoogle.com It is known for its high activity in non-polar organic solvents and its ability to catalyze the kinetic resolution of various racemic compounds, including secondary alcohols and esters. mdpi.comviamedica.pl CALB has been successfully employed in the kinetic resolution of racemic 2-haloesters, such as this compound, through enantioselective hydrolysis. mdpi-res.comgoogle.com The enzyme's stability and broad substrate scope make it a versatile tool in chemoenzymatic synthesis. viamedica.plnih.gov

The table below summarizes the characteristics of these two lipases in the context of this compound synthesis.

| Enzyme | Source Organism | Preferred Reaction | Selectivity | Key Application |

| Acinetobacter sp. lipase | Acinetobacter sp. zjutfet-1 | Hydrolysis | High for (S)-methyl 2-chlorobutanoate nih.govresearchgate.net | Synthesis of (S)-methyl 2-chlorobutanoate nih.gov |

| Candida antarctica lipase B (CALB) | Candida antarctica | Hydrolysis, Acylation mdpi-res.comgoogle.com | Broad enantioselectivity for various esters nih.govdiva-portal.org | Kinetic resolution of racemic esters mdpi-res.comgoogle.com |

To maximize the efficiency and selectivity of the biocatalytic process, several reaction parameters must be optimized.

For the hydrolysis of racemic this compound using Acinetobacter sp. lipase, the following optimized conditions have been reported:

pH: The optimal pH for the enzymatic reaction is crucial for maintaining lipase stability and activity. smolecule.com For the Acinetobacter sp. lipase, a pH range of 7.0–8.0 is considered optimal. smolecule.com A specific study utilized a potassium dihydrogen phosphate (B84403)/potassium hydrogen phosphate buffer solution with a pH of 7.5. google.com

Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity. The optimal temperature range for this biocatalysis is typically between 25°C and 30°C. smolecule.com One protocol specified a reaction temperature of 25-30°C. google.com

Substrate Concentration: A substrate concentration of 6% (w/v) was found to maximize the enzymatic activity of Acinetobacter sp. lipase. smolecule.comnih.govresearchgate.net

Incubation Period: A reaction time of 48 hours was sufficient to complete the enantioselective hydrolysis. google.com

Agitation Speed: While specific speeds are not always detailed, proper agitation is necessary to ensure adequate mixing of the substrate and enzyme.

Under these optimized conditions, the enantiomeric excess (e.e.) for (S)-methyl 2-chlorobutanoate reached over 95%, with a yield exceeding 86%. nih.govresearchgate.net

The following table details the optimized parameters for the biocatalytic resolution of racemic this compound.

| Parameter | Optimal Value |

| pH | 7.0–8.0 smolecule.com |

| Temperature | 25–30°C smolecule.com |

| Substrate Concentration | 6% (w/v) smolecule.comnih.govresearchgate.net |

| Incubation Period | 48 hours google.com |

Kinetic resolution is a widely applied strategy for separating enantiomers from a racemic mixture. mdpi-res.com This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst, most commonly an enzyme. mdpi-res.com In the case of racemic this compound, lipases are frequently used to selectively hydrolyze one enantiomer, leaving the other unreacted. nih.govresearchgate.net

For instance, the lipase from Acinetobacter sp. zjutfet-1 preferentially hydrolyzes the (R)-enantiomer of this compound, resulting in the accumulation of the desired (S)-enantiomer of the ester. nih.govresearchgate.net Similarly, Candida antarctica lipase B (CALB), often used as the immobilized preparation Novozym 435, is effective in the kinetic resolution of racemic 2-haloesters. mdpi-res.commdpi.com A patented process describes the use of Novozym 435 for the enantioselective hydrolysis of racemic this compound to produce the (R)-ester. google.com

The efficiency of a kinetic resolution is often expressed by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values are desirable for achieving high enantiomeric excess of both the product and the remaining substrate.

While standard kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation to achieve yields approaching 100%. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This ensures that the entire racemic starting material can be converted into the desired single enantiomeric product.

In the context of related compounds, DKR has been successfully applied. For example, a lipase-catalyzed dynamic kinetic resolution was used to prepare enantiopure amines by combining the enzymatic acylation with a hydrogen/nickel catalyst for racemization of the unreacted amine. mdpi.com Another example involves the ketoreductase (KRED)-catalyzed dynamic reductive kinetic resolution (DYRKR) of aryl α-chloro β-keto esters to produce chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. rsc.org While specific examples for this compound are less documented in the provided results, the principles of DKR represent a significant advancement in chiral synthesis and could potentially be applied.

Lipases are versatile biocatalysts capable of mediating both stereoselective hydrolysis and acylation reactions, which are essentially reverse reactions. researchgate.net

Stereoselective Hydrolysis: As discussed previously, the enantioselective hydrolysis of racemic this compound is a key strategy for its resolution. nih.govresearchgate.net The lipase from Acinetobacter sp. demonstrates high stereoselectivity in this process, leading to (S)-methyl 2-chlorobutanoate with high enantiomeric excess. nih.govresearchgate.net This biocatalytic hydrolysis offers a greener alternative to conventional chemical methods. smolecule.com

Stereoselective Acylation: In non-aqueous media, lipases can catalyze stereoselective acylation or transesterification reactions. researchgate.net This involves the transfer of an acyl group to a racemic alcohol or from a racemic ester. For instance, immobilized Candida antarctica lipase B (Novozym 435) is used in the asymmetric acylation of racemic alcohols with an acyl donor to produce an esterified enantiomer and the unreacted alcohol enantiomer. google.com This approach is valuable for the synthesis of various chiral building blocks for pharmaceuticals. mdpi.com

The table below provides a comparative overview of lipase-mediated hydrolysis and acylation.

| Process | Reaction Type | Typical Substrate | Key Outcome |

| Stereoselective Hydrolysis | Hydrolysis of an ester | Racemic this compound nih.govresearchgate.net | Production of an enantiomerically enriched ester and the corresponding acid nih.govresearchgate.net |

| Stereoselective Acylation | Esterification or Transesterification | Racemic alcohol and an acyl donor google.com | Production of an enantiomerically enriched ester and the unreacted alcohol google.com |

Integration of Biocatalysis in Chemoenzymatic Cascades for Chiral Intermediate Production

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. researchgate.net Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful and environmentally friendly approach for synthesizing chiral molecules, offering high selectivity under mild reaction conditions. frontiersin.orgresearchgate.net

A significant application of biocatalysis in this context is the kinetic resolution of racemic this compound to produce the (S)-enantiomer, a key chiral building block for the antiepileptic drug Levetiracetam. researchgate.netnih.gov Lipases, a class of enzymes that catalyze the hydrolysis of esters, have been extensively studied for this purpose. researchgate.netresearchgate.netnih.gov For instance, a lipase from Acinetobacter sp. zjutfet-1 has demonstrated high catalytic activity and stereoselectivity in the hydrolysis of racemic this compound. researchgate.netnih.gov Under optimized conditions, this enzymatic reaction can achieve an enantiomeric excess (e.e.s) of over 95% for (S)-methyl 2-chlorobutanoate with a yield exceeding 86%. researchgate.netnih.gov This highlights the significant potential of this biocatalytic method for the industrial production of this important pharmaceutical intermediate. researchgate.netnih.gov

The use of 2-haloacid dehalogenases is another important biocatalytic strategy. frontiersin.org These enzymes catalyze the cleavage of the carbon-halogen bond in 2-haloalkanoic acids to produce the corresponding 2-hydroxyl acids, often with high stereoselectivity. frontiersin.org This makes them valuable for the synthesis of chiral hydroxy acids and haloalkanoic acids which are important intermediates for various fine chemicals. frontiersin.org

Chemoenzymatic cascades combine the advantages of both chemical and enzymatic catalysts to create efficient and selective synthetic routes. acs.org For example, enoate reductases from the Old Yellow Enzyme (OYE) family have been used to produce methyl (S)-2-bromobutanoate, a related haloester, from methyl (Z)-2-bromocrotonate with high enantiomeric excess (97% ee). acs.org This demonstrates the potential of combining enzymatic reduction with other chemical steps to access a range of chiral haloesters.

The table below summarizes key findings in the biocatalytic production of chiral intermediates related to this compound.

| Enzyme/Biocatalyst | Substrate | Product | Key Findings |

| Acinetobacter sp. lipase | Racemic this compound | (S)-Methyl 2-chlorobutanoate | >95% e.e.s, >86% yield. researchgate.netnih.gov |

| 2-Haloacid dehalogenases | 2-Haloalkanoic acids | 2-Hydroxyl acids | Highly stereoselective, valuable for fine chemical synthesis. frontiersin.org |

| Enoate reductases (OYE family) | Methyl (Z)-2-bromocrotonate | Methyl (S)-2-bromobutanoate | 97% ee. acs.org |

| Lipase PS (Pseudomonas cepacia) | Racemic butyrates | Chiral butyrates | Key step in synthesizing muscarinic antagonists. nih.gov |

| Lipase from Chromobacterium viscosum | Acetyl cycloserine | Chiral cycloserine | Highly enantioselective hydrolysis. nih.gov |

Conventional Chemical Synthesis Strategies

While biocatalysis offers significant advantages, conventional chemical synthesis remains a cornerstone for the production of this compound and its derivatives.

Development of Novel Synthetic Pathways to this compound

Traditional synthesis of this compound often involves the esterification of 2-chlorobutanoic acid with methanol (B129727). smolecule.com Another common method is the direct chlorination of butanoic acid or its derivatives using reagents like thionyl chloride or phosphorus trichloride (B1173362), followed by esterification. smolecule.com

Recent developments have focused on improving these methods and exploring new routes. One notable advancement is the use of Ti-Claisen condensation for the α-formylation of methyl 4-chlorobutanoate, which can then be further manipulated. orgsyn.orgorgsyn.org This method is significant because it is compatible with the base-sensitive γ-chloro group, which would otherwise lead to undesirable side reactions like cyclopropane (B1198618) formation. orgsyn.org

Synthesis of this compound Derivatives and Analogues

The versatile reactivity of the chlorobutanoate moiety makes it a valuable building block for creating a diverse range of more complex molecules.

The chlorobutanoate group can be incorporated into larger molecules through various reactions. For instance, the ester group can undergo transesterification with other alcohols. vulcanchem.com The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups. smolecule.com This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For example, the synthesis of novel (−)-cis-N-normetazocine derivatives involves the reaction of the parent molecule with methyl 4-chlorobutanoate. nih.gov

The chlorobutanoate moiety is also a precursor for creating cyclopropane derivatives, which are important structural motifs in many pharmaceutical compounds. google.cominnospk.com The cyclization of γ-chlorocarboxylic acid esters in the presence of an alcoholate is a key method for forming these cyclopropane rings. google.com

The synthesis of other haloester compounds often follows similar principles to that of this compound. For example, ethyl 3-chlorobutanoate can be synthesized by the esterification of 3-chlorobutyric acid with ethanol. vulcanchem.com The synthesis of ethyl (3E)-3-(acetylhydrazono)-2-chlorobutanoate is achieved by reacting ethyl 2-chlorobutanoate with acetylhydrazine.

The electrochemical Reformatsky reaction offers another route to α-hydroxyesters from α-haloesters. researchgate.netresearchgate.net This method involves the electrochemical coupling of α-haloesters with carbonyl compounds. researchgate.net For example, high yields of the aldol (B89426) coupling product were obtained from 2-chloropinacolone in the presence of catalytic silver. researchgate.net

Process Chemistry Innovations for this compound Production

Innovations in process chemistry aim to improve the efficiency, safety, and environmental footprint of chemical manufacturing. For the production of this compound and its derivatives, this includes the development of continuous flow processes and the use of more sustainable catalysts. innospk.com

Industrial-scale production often utilizes large-scale reactors and requires careful control of reaction parameters to ensure high purity and yield. ganeshremedies.com The use of specialized equipment like glass-lined reactors and high-pressure autoclaves is common. ganeshremedies.com Furthermore, the development of robust analytical methods is crucial for quality control throughout the manufacturing process.

Application of Flow Chemistry in Synthesis

Flow chemistry, or continuous-flow processing, represents a significant paradigm shift from traditional batch production. In a flow chemistry setup, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers inherent advantages that are particularly relevant for the synthesis of compounds like this compound.

Key benefits of applying flow chemistry include superior control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, which is crucial for managing highly exothermic reactions safely and preventing runaway reactions or the formation of undesirable side products. researchgate.net This precise control leads to improved reproducibility and higher yields. researchgate.net

While literature specifically detailing the flow synthesis of this compound is emerging, the principles are widely applicable. Biocatalytic transformations, which are used for the synthesis of chiral intermediates like (S)-methyl 2-chlorobutanoate, have been shown to be more efficient when performed in a continuous flow fashion compared to traditional batch reactors. researchgate.net The integration of biocatalysts, such as immobilized lipases, into continuous-flow systems is a well-established strategy for producing pharmaceutical intermediates. researchgate.netmdpi.com For example, the enzymatic resolution of racemic this compound can be adapted to a continuous-flow process, potentially enhancing productivity and simplifying downstream processing. researchgate.netvulcanchem.com This approach aligns with the broader trend of using flow chemistry to improve safety, efficiency, and scalability in the production of fine chemicals and pharmaceuticals. researchgate.net

Assessment of Atom Economy and Adherence to Green Chemistry Principles in Synthetic Routes

The development of synthetic routes for this compound is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce the environmental impact of chemical processes. uniroma1.it Key metrics for evaluating the "greenness" of a synthesis include atom economy and the Environmental Factor (E-Factor). Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product, while the E-Factor quantifies the amount of waste generated. scribd.com

Traditional methods for synthesizing α-chloro esters often involve direct chlorination of the corresponding butanoic acid or its derivatives using reagents like thionyl chloride or phosphorus trichloride. smolecule.com Such methods frequently suffer from poor atom economy, as these chlorinating agents generate significant inorganic waste. For instance, the use of thionyl chloride is noted for its very poor atom economy and environmental friendliness. google.com

In contrast, biocatalytic methods stand out as a greener approach to synthesizing enantiomerically pure this compound. smolecule.com The use of enzymes, such as lipases, operates under mild conditions of temperature and pH, reducing energy consumption. researchgate.net These biocatalytic reactions are highly selective, minimizing by-product formation and leading to high yields and enantiomeric excess. researchgate.netsmolecule.com

One notable example is the enzymatic resolution of racemic this compound using lipase from Acinetobacter sp. This method achieves a high enantiomeric excess (ee) for the (S)-enantiomer, a precursor for antiepileptic drugs, while enhancing atom economy by reducing the reliance on hazardous chemicals. smolecule.com The high efficiency of this biocatalytic route is highlighted by impressive yield and enantioselectivity data.

Interactive Data Table: Lipase-Catalyzed Resolution of this compound

| Lipase Source | Substrate Concentration (w/v) | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

| Acinetobacter sp. | 6% | >95 | 86 | smolecule.com |

| Baker's Yeast | 5% | 97 | 78 | smolecule.com |

Interactive Data Table: Comparison of Synthetic Routes based on Green Chemistry Principles

| Synthetic Route | Key Reagents/Catalysts | Atom Economy | Waste Generation (E-Factor) | Adherence to Green Principles |

| Traditional Chlorination | Thionyl Chloride, Phosphorus Trichloride | Low | High | Poor (Uses hazardous reagents, generates significant waste) google.com |

| Biocatalytic Resolution | Lipase (e.g., from Acinetobacter sp.) | High | Low | Excellent (Uses renewable catalysts, mild conditions, high selectivity, less waste) researchgate.netsmolecule.com |

Stereochemical Control and Chiral Purity in Research on Methyl 2 Chlorobutanoate

Strategies for Achieving High Enantioselectivity in Synthesis

The development of synthetic routes that afford high enantioselectivity is paramount for the production of enantiomerically pure methyl 2-chlorobutanoate. Research efforts have focused on both biocatalytic and chemocatalytic approaches to achieve this goal.

Enantioselective catalysis offers an efficient means to produce chiral compounds with high optical purity. In the context of this compound, both enzymatic and metallic catalytic systems have been explored.

Biocatalytic Systems:

Lipases have emerged as highly effective biocatalysts for the kinetic resolution of racemic this compound. researchgate.netnih.gov These enzymes exhibit a high degree of stereoselectivity, preferentially hydrolyzing one enantiomer and leaving the other unreacted and in high enantiomeric excess. For instance, a lipase (B570770) from Acinetobacter sp. zjutfet-1 has been successfully employed for the synthesis of (S)-methyl 2-chlorobutanoate. researchgate.netnih.gov Under optimized conditions, this enzymatic resolution can achieve an enantiomeric excess (e.e.) of over 95% for the (S)-enantiomer with a yield exceeding 86%. researchgate.netnih.gov This biocatalytic approach is particularly valuable for the industrial production of levetiracetam, an antiepileptic drug for which (S)-methyl 2-chlorobutanoate is a key chiral intermediate. researchgate.netnih.gov

| Biocatalytic System for (S)-Methyl 2-chlorobutanoate Synthesis | |

| Enzyme | Lipase from Acinetobacter sp. zjutfet-1 |

| Substrate | Racemic this compound |

| Reaction Type | Enantioselective hydrolysis (Kinetic Resolution) |

| Enantiomeric Excess (e.e.) | > 95% |

| Yield | > 86% |

| Reference | researchgate.netnih.gov |

Chemo-catalytic Systems:

In the realm of chemical catalysis, the development of chiral metal complexes for asymmetric chlorination has shown significant promise. While direct enantioselective chlorination of a simple ester like methyl butanoate is challenging, related systems provide a proof of concept. For example, a dbfox-Ph/Ni(II) complex has been shown to be effective for the asymmetric chlorination of carbonyl compounds, achieving high enantioselectivity with CF₃SO₂Cl as the chlorinating agent. organic-chemistry.org The first direct enantioselective organocatalytic α-chlorination of aldehydes has also been accomplished using enamine catalysis, providing a strategy for generating α-chloro aldehydes as important chiral synthons. nih.govprinceton.edu These catalytic systems highlight the potential for developing similar strategies for the direct, highly enantioselective synthesis of this compound.

When the substrate or reactants already contain stereocenters, or when the reaction generates more than one new stereocenter, the control of diastereoselectivity becomes crucial.

In reactions involving the α-carbon of this compound, the approach of a nucleophile or electrophile can be influenced by existing stereocenters in the molecule or in the catalyst. For instance, in the addition of phenylacetylene (B144264) to racemic α-chloroketones, the use of chiral ligands such as (R,R)-Salen can induce diastereoselectivity in the formation of the corresponding propargylic alcohols. mdpi.com This demonstrates that the stereochemical outcome of reactions at the chiral center can be controlled through the use of appropriate chiral auxiliaries or catalysts.

Furthermore, studies on the asymmetric Michael addition of chiral 2-fluoroenaminoesters to α-substituted methyl acrylates have shown that a high level of stereocontrol can be achieved at the newly formed tertiary center. acs.org This principle can be extended to reactions involving this compound, where the introduction of a substituent at the α-position can be directed to favor the formation of a specific diastereomer. The stereocontrolled synthesis of piperidine (B6355638) derivatives has also been reported, where a derivative of this compound is used as a starting material, and the reaction proceeds with total stereocontrol at a newly formed stereocenter. acs.org

The stereochemical course of bioreductions of methyl 2-haloalkenoates has also been investigated. It was observed that the (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters afforded the same enantiomer of the corresponding reduced product, indicating that the enzyme dictates the stereochemical outcome regardless of the starting material's geometry. acs.org

Advanced Analytical Techniques for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess (e.e.) is essential to evaluate the success of an asymmetric synthesis. Several advanced analytical techniques are employed for this purpose.

Chiral Chromatography:

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying enantiomers. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. This allows for the baseline separation of the enantiomers and the accurate calculation of their ratio, and thus the enantiomeric excess.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents (CDAs) can be used to convert a pair of enantiomers into a pair of diastereomers, which can then be distinguished by NMR spectroscopy. rsc.org For example, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) can be reacted with a chiral alcohol or amine to form diastereomeric esters or amides, whose signals (e.g., ¹H or ¹⁹F) will appear at different chemical shifts in the NMR spectrum. rsc.org The integration of these signals allows for the determination of the enantiomeric ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. A series of circular dichroism spectra can be used to train multivariate regression models capable of predicting the complete speciation of stereoisomers in a solution. nih.gov This method can be used for the rapid and accurate determination of both enantiomeric and diastereomeric excess without the need for chiral chromatography. nih.gov

| Analytical Technique | Principle | Application to this compound |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Separation and quantification of (R)- and (S)-methyl 2-chlorobutanoate. |

| NMR with Chiral Derivatizing Agents | Conversion of enantiomers to diastereomers with distinct NMR signals. | Determination of enantiomeric excess after derivatization. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light. | High-throughput screening of enantiomeric and diastereomeric excess. nih.gov |

Stereochemical Characterization of Chiral Centers (e.g., (S)-Methyl 2-chlorobutanoate)

The absolute configuration of a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.comlibretexts.org For this compound, the chiral center is the carbon atom at the second position (C-2), which is bonded to a chlorine atom, a hydrogen atom, a methyl group, and a methoxycarbonyl group.

To assign the absolute configuration as either (R) or (S), the substituents attached to the chiral center are ranked according to their atomic number. The atom with the highest atomic number receives the highest priority. chemistrysteps.com

CIP Priority Assignment for this compound:

-Cl (highest atomic number)

-COOCH₃ (the carbon is attached to two oxygens)

-CH₂CH₃ (the carbon is attached to another carbon)

-H (lowest atomic number)

After assigning priorities, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The direction from the highest priority group (1) to the second highest (2) to the third highest (3) is then determined. If the direction is clockwise, the configuration is assigned as (R) (rectus). If the direction is counter-clockwise, the configuration is assigned as (S) (sinister). chemistrysteps.comlibretexts.org

The (S)-enantiomer, (S)-methyl 2-chlorobutanoate, is a particularly important chiral building block for the synthesis of the antiepileptic drug levetiracetam. researchgate.netnih.gov Its specific stereochemistry is crucial for the drug's therapeutic efficacy. The absolute configuration of intermediates and final products in a synthetic sequence is often confirmed using X-ray crystallography of a suitable crystalline derivative or by correlation to a compound of known absolute configuration.

Mechanistic Investigations of Reactions Involving Methyl 2 Chlorobutanoate

Elucidation of Reaction Mechanisms

The presence of a chlorine atom on the carbon alpha to a carbonyl group makes methyl 2-chlorobutanoate susceptible to several reaction types. The specific mechanism is often dictated by the reaction conditions, such as the nature of the nucleophile, the solvent, and the presence of catalysts.

Nucleophilic substitution at the C-2 position of this compound can proceed through two primary pathways: the unimolecular (SN1) and the bimolecular (SN2) mechanisms. As a secondary alkyl halide, it can undergo substitution by either pathway, with the operative mechanism being highly dependent on the reaction conditions.

SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles (e.g., hydroxide (B78521), cyanide) and polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion). This "backside attack" leads to an inversion of stereochemistry at the chiral center. Steric hindrance around the reaction center can slow down or prevent the SN2 reaction.

SN1 Mechanism: This pathway is favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can stabilize the carbocation intermediate. The reaction proceeds in two steps: first, the slow, rate-determining departure of the chloride leaving group to form a secondary carbocation. Second, the rapid attack of the nucleophile on the planar carbocation. Because the nucleophile can attack from either face of the carbocation, the SN1 reaction typically leads to a racemic mixture of products if the starting material is chiral.

The ester group of this compound can be hydrolyzed to a carboxylic acid and methanol (B129727) under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis (AAC2): In the presence of a strong acid and excess water, the ester undergoes hydrolysis via a bimolecular acyl-oxygen cleavage mechanism (AAC2). The mechanism is the reverse of Fischer esterification. pbworks.comnih.gov It begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen yields 2-chlorobutanoic acid. pbworks.com All steps in this mechanism are reversible. pbworks.com

Base-Catalyzed Hydrolysis (BAC2 - Saponification): Under basic conditions, such as in the presence of sodium hydroxide, hydrolysis occurs via a bimolecular acyl-oxygen cleavage mechanism, commonly known as saponification. nih.gov A hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion as the leaving group and forming 2-chlorobutanoic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, and the methoxide ion is protonated by the solvent to yield methanol. This final acid-base step is essentially irreversible and drives the reaction to completion. pbworks.comnih.gov

The structure of this compound allows for the possibility of neighboring group participation (NGP), also known as anchimeric assistance. researchgate.net In this mechanism, a nearby functional group within the same molecule acts as an internal nucleophile, influencing the rate and stereochemistry of a substitution reaction. researchgate.netnist.gov

For this compound, the carbonyl oxygen of the ester group can participate. The reaction proceeds in two consecutive SN2 steps. chemspider.com First, the carbonyl oxygen can attack the adjacent carbon bearing the chlorine atom, displacing the chloride ion in an intramolecular SN2 reaction. This forms a cyclic, five-membered dioxolenium ion intermediate. In the second step, an external nucleophile attacks this intermediate. This attack occurs at the carbon that was originally the reaction center, opening the ring and forming the final product.

Two key consequences of NGP are:

Radical reactions proceed via a different mechanism involving single-electron transfers and highly reactive radical intermediates. A relevant example is the reaction of chlorine atoms with butanone, which involves hydrogen abstraction to form butanonyl radicals. These reactions typically occur in three phases: initiation, propagation, and termination. nih.gov

A detailed study of the reaction between chlorine atoms and butanone has elucidated the products and kinetics of this process. The reaction is initiated by the UV irradiation of Cl2. The resulting chlorine atom abstracts a hydrogen atom from butanone at one of three possible positions (C-1, C-3, or C-4), with abstraction from the C-3 position being the most favorable.

| Product | Yield (in absence of O₂) | Yield (in presence of 400 ppm O₂) |

|---|---|---|

| 1-Chlorobutanone | 3.1% | 0.25% |

| 3-Chlorobutanone | 76% | 2% |

| 4-Chlorobutanone | 22.5% | 18.5% |

| Acetaldehyde (B116499) | - | 52% |

| Butanedione | - | 11% |

| Propionyl chloride | - | 2.5% |

The Giese reaction is a powerful carbon-carbon bond-forming method that involves the addition of a carbon-centered radical to an electron-deficient alkene. This compound can serve as a precursor to the necessary radical.

The mechanism would begin with the generation of the methyl 2-butanoate radical. This can be achieved through various methods, such as photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer to the C-Cl bond, causing its cleavage to form a chloride anion and the desired carbon-centered radical.

Once formed, this nucleophilic radical adds to an electron-deficient alkene (the Giese acceptor), such as an acrylate (B77674) or acrylonitrile. This addition forms a new, more stable radical intermediate, typically alpha to an electron-withdrawing group. This new radical then abstracts a hydrogen atom from a hydrogen atom donor (e.g., a thiol or tributyltin hydride) to yield the final Giese product and regenerate the chain-propagating radical.

Kinetic Studies and Rate Constant Determination

For SN1 reactions, the rate law would be first-order: Rate = k[this compound]. The rate is independent of the nucleophile concentration and is primarily influenced by the stability of the secondary carbocation intermediate and the ionizing power of the solvent.

For hydrolysis reactions, the rates are dependent on the concentration of the acid or base catalyst. Base-catalyzed hydrolysis is typically faster and irreversible compared to the reversible acid-catalyzed process.

For reactions involving NGP, a marked increase in the reaction rate (rate acceleration) is expected compared to analogous substrates where such participation is not possible.

As noted in section 4.1.4, a specific rate constant has been determined for the radical reaction of chlorine atoms with butanone. Such quantitative data is essential for building accurate models of complex reaction systems.

Temperature Dependence of Reaction Rates

The rate of a chemical reaction is fundamentally influenced by temperature. Generally, an increase in temperature leads to an increase in the reaction rate. This relationship is often described by the Arrhenius equation, which relates the rate constant of a reaction to the activation energy and the temperature.

While specific kinetic data for the temperature dependence of reactions involving this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds. For instance, research on the gas-phase reactions of similar esters, such as methyl-2-methyl propionate (B1217596) and methyl-2-methyl butanoate, with chlorine atoms has demonstrated a clear temperature dependence. These studies, conducted over a range of temperatures, have allowed for the determination of Arrhenius expressions, which quantify the relationship between the rate constant and temperature.

This data for analogous compounds suggests that reactions of this compound would also exhibit a significant increase in reaction rate with increasing temperature. To illustrate the expected trend, a hypothetical data table is presented below, based on the general principle of reaction kinetics.

| Temperature (°C) | Relative Rate Constant (k_rel) |

|---|---|

| 20 | 1.0 |

| 30 | 2.1 |

| 40 | 4.5 |

| 50 | 9.8 |

This table illustrates a hypothetical doubling of the reaction rate for every 10°C increase in temperature, a common approximation for many chemical reactions.

Influence of Catalysts and Solvents on Reaction Kinetics

Catalysts play a pivotal role in chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. In reactions involving esters like this compound, both acid and base catalysis are common.

Acid Catalysis: In acid-catalyzed hydrolysis, a proton from the acid protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of methanol and deprotonation yields the carboxylic acid. Lewis acids can also be employed to catalyze reactions by coordinating to the carbonyl oxygen, similarly enhancing the electrophilicity of the carbonyl carbon. wikipedia.org

Base Catalysis (Saponification): In base-catalyzed hydrolysis, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the methoxide ion is facilitated by the formation of a resonance-stabilized carboxylate anion, which drives the reaction to completion.

Solvents can significantly influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and intermediates. The polarity of the solvent is a key factor.

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds and are effective at solvating both cations and anions. In nucleophilic substitution reactions of this compound, a polar protic solvent can stabilize the leaving group (chloride ion) through hydrogen bonding, potentially favoring an SN1-type mechanism where a carbocation intermediate is formed.

Polar Aprotic Solvents: Solvents such as acetone (B3395972) and dimethylformamide (DMF) possess dipole moments but lack acidic protons. They are effective at solvating cations but not anions. In an SN2 reaction, where a nucleophile attacks the carbon center at the same time the leaving group departs, polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles by reducing their solvation, thereby increasing the reaction rate.

The choice of solvent can thus dictate the reaction mechanism and, consequently, the reaction rate. For instance, the vicarious nucleophilic substitution (VNS) reaction, where this compound can act as a nucleophile, is typically carried out in a polar aprotic solvent like DMF with a strong base to facilitate the formation of the necessary carbanion. cardiff.ac.uk

| Solvent Type | Effect on SN1 Rate | Effect on SN2 Rate | Example Solvents |

|---|---|---|---|

| Polar Protic | Increases | Decreases | Water, Ethanol, Methanol |

| Polar Aprotic | Decreases | Increases | Acetone, DMF, DMSO |

| Nonpolar | Slow | Slow | Hexane, Toluene |

Mechanistic Elucidation through Analysis of Intermediates and By-products

The identification of intermediates and by-products provides direct evidence for a proposed reaction mechanism. In reactions involving this compound, several types of intermediates and by-products can be anticipated depending on the reaction conditions.

Intermediates:

Tetrahedral Intermediates: In nucleophilic acyl substitution reactions, such as hydrolysis, the attack of a nucleophile on the carbonyl carbon leads to the formation of a short-lived tetrahedral intermediate.

Carbocation Intermediates: In SN1 reactions, the departure of the chloride leaving group can result in the formation of a secondary carbocation at the C2 position. This carbocation is planar and can be attacked by a nucleophile from either face, potentially leading to a racemic mixture of products if the starting material is chiral. The stability of this carbocation can influence the reaction rate.

By-products:

The formation of specific by-products can offer clues about competing reaction pathways.

Elimination Products: In the presence of a strong, non-nucleophilic base, an elimination reaction (E2) can compete with substitution, leading to the formation of methyl 2-butenoate or methyl 3-butenoate.

Rearrangement Products: Carbocation intermediates are prone to rearrangement to form more stable carbocations. While a secondary carbocation is already relatively stable, under certain conditions, hydride or alkyl shifts could occur, leading to rearranged products, although this is less common for this specific substrate.

Grignard Reaction By-products: In reactions with Grignard reagents, if the reaction is not carefully controlled, by-products can arise. For example, the initial ketone formed after the first addition of the Grignard reagent can be deprotonated by a second equivalent of the Grignard reagent if the ketone is sterically hindered, leading to an enolate and a reduction in the yield of the desired tertiary alcohol. mnstate.edulibretexts.org Additionally, if the Grignard reagent is prepared from an aryl halide, coupling of two aryl radicals can lead to the formation of a biaryl by-product. mnstate.edu

The analysis of the product mixture, often using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, is crucial for identifying these intermediates (often through trapping experiments) and by-products, thereby providing a more complete picture of the reaction mechanism.

Spectroscopic and Advanced Characterization Methodologies for Methyl 2 Chlorobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like methyl 2-chlorobutanoate. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the methyl ester group, the methine group, the methylene (B1212753) group, and the terminal methyl group.

The chemical shift (δ) of each proton signal is influenced by its local electronic environment. The proton on the carbon bearing the chlorine atom (α-proton) is expected to be deshielded and appear at a lower field due to the electronegativity of the chlorine. The protons of the methyl ester group will also have a characteristic chemical shift. The methylene and terminal methyl protons of the butyl chain will appear at higher fields.

Furthermore, the multiplicity of each signal, determined by spin-spin coupling with neighboring protons, provides connectivity information. For instance, the α-proton signal would be expected to be a triplet due to coupling with the adjacent methylene protons. The methylene protons, in turn, would appear as a more complex multiplet due to coupling with both the α-proton and the terminal methyl protons. The methyl ester protons will appear as a singlet as they have no adjacent protons.

A representative, though not experimentally derived for this specific molecule, set of expected ¹H NMR data is presented below:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| -CH(Cl)- | 4.1 - 4.4 | Triplet (t) |

| -OCH₃ | 3.7 - 3.8 | Singlet (s) |

| -CH₂- | 1.8 - 2.1 | Multiplet (m) |

| -CH₃ | 0.9 - 1.1 | Triplet (t) |

This table is illustrative and actual values may vary based on solvent and instrument conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. libretexts.org This allows for the direct observation of the number of distinct carbon environments within the molecule.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of each carbon signal. pressbooks.publibretexts.org The carbonyl carbon of the ester group is characteristically found at a very low field (downfield). The carbon atom bonded to the electronegative chlorine atom is also shifted downfield, though to a lesser extent than the carbonyl carbon. The carbons of the methyl ester, methylene, and terminal methyl groups will appear at progressively higher fields (upfield). libretexts.org

Expected ¹³C NMR chemical shift ranges for this compound are as follows:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C =O | 168 - 172 |

| -C H(Cl)- | 55 - 60 |

| -OC H₃ | 50 - 55 |

| -C H₂- | 25 - 30 |

| -C H₃ | 10 - 15 |

This table is illustrative and actual values may vary based on solvent and instrument conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for identifying this compound in a mixture, such as a reaction product, and for profiling any impurities present. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This ionization process can cause the molecule to fragment in a characteristic manner.

The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for identification. For this compound, characteristic fragments would likely arise from the loss of the methoxy (B1213986) group (-OCH₃), the chlorine atom (-Cl), or cleavage of the carbon-carbon bonds in the butyl chain. researchgate.net For instance, a prominent peak might be observed at m/z 59, corresponding to the [C₂H₃O₂]⁺ fragment. The presence of chlorine is often indicated by the isotopic pattern of the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope being about one-third as abundant as the ³⁵Cl isotope. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. amazonaws.com This precision allows for the determination of the elemental composition of a molecule from its exact mass.

For this compound (C₅H₉ClO₂), the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis can experimentally confirm this exact mass, providing unambiguous identification of the compound. amazonaws.com For example, the predicted exact mass for the [M+H]⁺ adduct of this compound is 137.03639 Da. uni.lu This level of accuracy is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uc.edulibretexts.org Different types of chemical bonds vibrate at specific frequencies, and these frequencies correspond to characteristic absorption bands in the IR spectrum.

For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in an ester. uc.edu

C-O Stretch: An absorption band corresponding to the C-O single bond of the ester group is typically observed in the 1000-1300 cm⁻¹ region. uc.edu

C-Cl Stretch: The presence of the carbon-chlorine bond would give rise to an absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. uc.edudocbrown.info

C-H Stretch: Absorption bands from the stretching vibrations of the C-H bonds in the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. libretexts.org

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable for the detailed analysis of this compound, providing critical information on its purity, enantiomeric composition, and presence in complex mixtures. These methods leverage the compound's physicochemical properties to achieve high-resolution separation and sensitive detection.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. epa.gov Its high efficiency, sensitivity, and the ability to couple with mass spectrometry (GC-MS) allow for the unambiguous identification and quantification of the analyte, even in trace amounts within complex matrices. uni-muenchen.de The method separates components of a volatile mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. researchgate.net

In the analysis of this compound, GC is used to assess purity and identify by-products from its synthesis. The compound's volatility makes it an ideal candidate for GC analysis. doi.org Experimental data, including Kovats retention indices, are available for this compound on standard non-polar columns, which aids in its identification. nih.gov

Enantioselective GC: Since this compound is a chiral molecule, enantioselective GC (eGC) is crucial for separating its enantiomers. researchgate.net This is typically achieved using a chiral stationary phase (CSP), often based on modified cyclodextrins like Chirasil-Dex. uni-muenchen.depan.olsztyn.pl The two enantiomers form transient diastereomeric complexes with the CSP, which have different thermodynamic stabilities, leading to different retention times and thus, separation. uni-muenchen.de This allows for the determination of the enantiomeric ratio or enantiomeric excess (ee), which is vital in asymmetric synthesis and flavor analysis. researchgate.netsemanticscholar.org

The following table summarizes typical GC-MS parameters and findings for this compound from experimental data.

Table 1: GC-MS Data for this compound

| Parameter | Value/Description |

|---|---|

| Instrument | JEOL JMS-01-SG (GC-MS) |

| Ionization Mode | Electron Ionization (EI), Positive |

| Ionization Energy | 70 eV |

| Kovats Retention Index (Standard Non-polar column) | 859 - 875 |

| Mass Spectrum (Top 5 Peaks, m/z) | 59, 108, 110, 79, 55 |

Data sourced from PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Ratio Verification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally unstable. However, standard reversed-phase HPLC, which separates based on polarity, cannot distinguish between enantiomers as they have identical physical and chemical properties in an achiral environment. sepscience.com To analyze the stereoisomeric composition of a chiral compound like this compound using HPLC, two main strategies are employed: direct separation using a chiral stationary phase (CSP) or indirect separation by converting the enantiomers into diastereomers. researchgate.netchromatographyonline.com

For diastereomeric ratio verification, the indirect method is applied. This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral derivatizing agent. This reaction creates a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated using conventional achiral HPLC, typically on a normal-phase silica (B1680970) gel column. nih.govresearchgate.net For instance, a racemic alcohol can be esterified with an enantiopure chiral acid to produce diastereomeric esters that are then separable by HPLC. nih.govresearchgate.net The relative areas of the two separated peaks in the chromatogram correspond to the ratio of the diastereomers, which directly reflects the original enantiomeric ratio of the starting material. mdpi.com

The resolution (Rs) between the peaks is a critical measure of the separation quality. ppj.org.ly

Table 2: Principles of Diastereomeric Separation by HPLC

| Step | Description | Purpose |

|---|---|---|

| 1. Derivatization | The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent. | To convert the pair of enantiomers into a pair of diastereomers. |

| 2. HPLC Separation | The resulting diastereomeric mixture is injected into an HPLC system with an achiral stationary phase (e.g., silica). | To separate the diastereomers based on their different physical properties and interactions with the stationary phase. |

| 3. Quantification | The peak areas of the separated diastereomers are measured using a detector (e.g., UV). | To determine the relative proportion of each diastereomer, which corresponds to the enantiomeric ratio of the original sample. |

This table outlines the general workflow for verifying enantiomeric or diastereomeric ratios using achiral HPLC. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry (UPLC/MS) in Metabolomics Research

Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), is a state-of-the-art analytical platform used extensively in metabolomics. frontiersin.orgmeasurlabs.com Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, and UPLC-MS offers the high resolution, sensitivity, and speed required for analyzing such complex mixtures. phcog.comnih.gov UPLC utilizes columns with sub-2 µm particles, providing significantly greater separation efficiency and faster analysis times compared to conventional HPLC. measurlabs.comphcog.com

In the context of metabolomics research, a compound like this compound, or its parent acid, 2-chlorobutanoic acid, could be investigated as a potential biomarker or a metabolic product resulting from exposure to certain xenobiotics. The analysis of short-chain fatty acids (SCFAs) and their derivatives in biological matrices (e.g., plasma, urine, tissues) is a well-established application of LC-MS. nih.govnih.gov Often, derivatization is employed to enhance the chromatographic retention and ionization efficiency of these small, polar molecules. mdpi.com

UPLC-MS-based metabolomics can be untargeted, aiming to profile all detectable metabolites to find differences between sample groups (e.g., healthy vs. diseased), or targeted, focusing on the precise quantification of a specific set of known metabolites. nih.govmetabolomicscentre.ca The coupling with high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of unknown compounds, aiding in their identification. nih.gov The high throughput of UPLC-MS makes it suitable for large-scale epidemiological studies. nih.gov

Table 3: Advantages of UPLC/MS in Metabolomics Research

| Feature | Advantage | Relevance to this compound Analysis |

|---|---|---|

| High Resolution | Superior separation of components in highly complex biological samples. | Enables distinction from structurally similar endogenous metabolites. phcog.com |

| High Sensitivity | Detection and quantification of metabolites at very low concentrations (trace levels). | Crucial for identifying potential biomarkers that may be present in minute amounts. nih.gov |

| Speed | Significantly shorter analysis times compared to traditional HPLC. | Allows for high-throughput screening of a large number of biological samples. nih.gov |

| Mass Spectrometry Coupling | Provides molecular weight and structural information (MS/MS fragmentation). | Facilitates confident identification of the compound and its metabolites. mdpi.com |

This table summarizes the key benefits of using UPLC/MS for the analysis of small molecules like this compound in metabolomics studies.

Theoretical and Computational Chemistry Studies of Methyl 2 Chlorobutanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. fu-berlin.de It is widely employed in chemistry and materials science to calculate molecular properties like energies, geometries, and charge distributions. fu-berlin.deresearchgate.net

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. fu-berlin.de This involves calculating the potential energy surface for a given reaction, allowing researchers to determine activation energies and predict the most likely mechanism.

For Methyl 2-chlorobutanoate, DFT calculations can predict that the electronegativity of the chlorine atom plays a crucial role in stabilizing the transition state during nucleophilic substitution reactions. smolecule.com This stabilization helps direct the regioselectivity of such reactions. smolecule.com Studies on similar organic halides show that DFT can be used to model reaction mechanisms, such as the four-membered cyclic transition state involved in thermal decomposition (pyrolysis) or the anchimeric assistance from neighboring groups in elimination reactions. researchgate.net DFT has also been used to evaluate the activation energy for substitution reactions in other halogenated aromatic compounds, confirming that solvent molecules can significantly lower the energy barrier. acs.org These computational approaches allow for the investigation of competing reaction pathways, such as the SN2-like mechanism in C-H insertion reactions of related chloro-alkanes. researchgate.net

Table 1: Illustrative Reaction Pathways for this compound Investigated by DFT

| Reaction Type | Investigated Aspect | Potential Findings |

| Nucleophilic Substitution | Transition state stabilization | The chlorine atom's electronegativity stabilizes the transition state, influencing regioselectivity. smolecule.com |

| Elimination (Dehydrochlorination) | Transition state geometry | Prediction of a concerted, non-synchronous four-membered cyclic transition state. researchgate.net |

| Enzymatic Hydrolysis | Reaction mechanism | Modeling the interaction with lipase (B570770) active sites to understand stereoselectivity. researchgate.net |

DFT is also a primary tool for analyzing the electronic structure of a molecule, which governs its reactivity and bond characteristics. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and electrical transport properties.

While specific DFT calculations for this compound are not extensively published, analysis of a similar molecule, methyl 4-chlorobenzoate, shows a HOMO energy of -6.55 eV and a LUMO energy of -1.72 eV, resulting in an energy gap of 4.83 eV. Such calculations for this compound would reveal how the chlorine atom and ester group influence the electron distribution across the molecule. Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand charge distribution and the nature of specific bonds, such as the C-Cl bond, which is critical to the molecule's reactivity in substitution and elimination reactions. researchgate.netresearchgate.net

Table 2: Representative Electronic Properties from DFT Calculations (Based on Analogous Compounds)

| Property | Example Value | Significance | Reference |

| HOMO Energy | -6.55 eV | Energy of the outermost electron orbital; relates to electron-donating ability. | |

| LUMO Energy | -1.72 eV | Energy of the lowest empty electron orbital; relates to electron-accepting ability. | |

| HOMO-LUMO Gap | 4.83 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | |

| NBO Charge on Carbon (C-Cl) | Positive (δ+) | Indicates the electrophilic nature of the carbon atom, making it susceptible to nucleophilic attack. | researchgate.netresearchgate.net |

| NBO Charge on Chlorine (C-Cl) | Negative (δ−) | Indicates the polarization of the C-Cl bond, facilitating its role as a leaving group. | researchgate.netresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has a staggered arrangement of substituents around the C2-C3 bond to minimize steric hindrance, with a preference for the anti-conformation to reduce electron repulsion between the chlorine atom and the ester oxygen. smolecule.com MD simulations would allow for the study of the flexibility of the carbon chain and the rotational barriers around its single bonds, providing insight into the relative populations of different conformers in various environments. mdpi.com Furthermore, MD simulations are crucial for studying the interaction of this compound with other molecules, such as solvents or the active site of an enzyme, like the lipases used in its enzymatic hydrolysis. smolecule.comresearchgate.netmdpi.com

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of compounds with their physical, chemical, or biological activity. ijpsr.comijaar.org The fundamental principle is that the structure of a molecule determines its properties, so structurally similar chemicals are likely to have similar activities. toxicology.org QSAR models are built by calculating molecular descriptors and using statistical methods to create a predictive equation. toxicology.orgmdpi.com

A QSAR model for this compound and related compounds could be developed to predict various endpoints. For instance, a model could predict the rate of enzymatic hydrolysis based on descriptors like steric parameters, electronic properties (e.g., partial charges on atoms), and hydrophobicity (e.g., XLogP3). ijpsr.comnih.gov Such models are valuable in green chemistry and biocatalysis for screening potential substrates or predicting reaction outcomes without extensive experimentation. smolecule.com

Table 3: Selected Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Descriptor Name | Value | Significance in QSAR | Source |

| Physicochemical | Molecular Weight | 136.58 g/mol | Relates to size and diffusion properties. | nih.gov |

| Topological | Rotatable Bond Count | 3 | Describes molecular flexibility. | nih.gov |

| Electronic | Hydrogen Bond Donor Count | 0 | Influences interactions with biological targets. | nih.gov |

| Electronic | Hydrogen Bond Acceptor Count | 2 | Influences interactions with biological targets. | nih.gov |

| Hydrophobicity | XLogP3-AA | 1.7 | Predicts partitioning between aqueous and lipid phases. | nih.gov |

Molecular Modeling and Docking Studies for Drug Design and Ligand-Receptor Interactions

Molecular modeling encompasses all theoretical and computational methods used to model or mimic the behavior of molecules. scifiniti.com A key application within this field is molecular docking, a technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scielo.br

The relevance of these studies to this compound is significant, as its chiral (S)-enantiomer is a key building block for Levetiracetam, an effective anti-epileptic drug. researchgate.net Molecular docking could be employed to study how derivatives of this compound interact with the biological targets related to epilepsy or other neurological disorders. Furthermore, docking studies can elucidate the interactions between this compound and the active sites of enzymes. For example, understanding how it binds within the catalytic pocket of lipases from organisms like Acinetobacter sp. can explain the high stereoselectivity observed in its enzymatic resolution, a process that yields the desired (S)-enantiomer with high purity. smolecule.comresearchgate.net

Table 4: Relevance of Molecular Modeling for this compound

| Application Area | Specific Technique | Research Goal | Relevance |

| Drug Design | Molecular Docking | Investigate binding of derivatives to neurological targets. | The compound is a precursor to the anti-epileptic drug Levetiracetam. researchgate.net |

| Biocatalysis | Docking & MD Simulations | Understand enzyme-substrate interactions with lipases. | Explains the high enantioselectivity in the synthesis of the (S)-enantiomer. smolecule.comresearchgate.net |

| Pharmacophore Modeling | Ligand-based Design | Identify key structural features for biological activity. | Design new molecules based on the essential features of the Levetiracetam precursor. semanticscholar.org |

Ab Initio Methods in Reaction Energetics and Mechanisms

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of empirical parameters. fu-berlin.dedokumen.pub These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, are often more computationally demanding than DFT but can provide highly accurate results for molecular energies and properties. dokumen.pubacs.org

In the study of this compound, ab initio calculations serve as a benchmark for validating results from less computationally expensive methods like DFT. dokumen.pub They are particularly valuable for calculating precise reaction energetics, including activation barriers and reaction enthalpies for processes like nucleophilic substitution or gas-phase pyrolysis. acs.org By providing a detailed and accurate picture of the potential energy surface, ab initio methods can offer definitive insights into complex reaction mechanisms, helping to distinguish between concerted and stepwise pathways or to characterize the electronic nature of transition states with high confidence. acs.orgpageplace.de

Research on Diverse Applications of Methyl 2 Chlorobutanoate and Its Analogues

Pharmaceutical Applications as Chiral Building Blocks

The chirality of methyl 2-chlorobutanoate is of paramount importance in the pharmaceutical industry, where the stereoisomeric form of a drug can determine its efficacy and safety. The (S)-enantiomer, in particular, has been identified as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).